Cyclic cmp

Vue d'ensemble

Description

Le monophosphate cyclique de cytidine, également connu sous le nom de CMP cyclique, est un nucléotide cyclique dérivé du triphosphate de cytidine. C'est un second messager impliqué dans divers processus cellulaires. Contrairement à ses homologues plus connus, l'adénosine monophosphate cyclique et la guanosine monophosphate cyclique, le CMP cyclique n'a été reconnu que récemment pour son rôle dans la signalisation cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le CMP cyclique peut être synthétisé par des réactions enzymatiques impliquant des enzymes cytidylyl cyclase. Ces enzymes catalysent la conversion du triphosphate de cytidine en CMP cyclique dans des conditions spécifiques . La réaction nécessite généralement la présence d'ions métalliques divalents tels que le magnésium ou le manganèse pour faciliter le processus de cyclisation .

Méthodes de production industrielle

La production industrielle du CMP cyclique en est encore à ses débuts. Les méthodes actuelles utilisent principalement des systèmes bactériens recombinants conçus pour exprimer des enzymes cytidylyl cyclase. Ces systèmes peuvent produire du CMP cyclique en quantités significatives, qui peuvent ensuite être purifiées à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions

Le CMP cyclique subit diverses réactions chimiques, notamment l'hydrolyse, la phosphorylation et l'oxydation .

Réactifs et conditions courantes

Phosphorylation: Le CMP cyclique peut être phosphorylé par des kinases spécifiques pour former des dérivés du CMP cyclique.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent le monophosphate de cytidine et divers dérivés phosphorylés du CMP cyclique .

Applications de la recherche scientifique

Le CMP cyclique a une large gamme d'applications dans la recherche scientifique:

Mécanisme d'action

Le CMP cyclique exerce ses effets en agissant comme un second messager dans les voies de signalisation cellulaire. Une fois synthétisé par des enzymes cytidylyl cyclase, le CMP cyclique active des protéines kinases spécifiques et d'autres molécules de signalisation, conduisant à une cascade de réponses cellulaires . Dans les systèmes bactériens, le CMP cyclique est impliqué dans l'activation des effecteurs immunitaires qui exécutent les réponses antivirales .

Applications De Recherche Scientifique

Role in Bacterial Immunity

Cyclic CMP has been identified as a crucial second messenger in bacterial defense mechanisms against viral infections. Research indicates that this compound, along with cyclic uridine monophosphate (cyclic UMP), plays a significant role in mediating bacterial immunity against phages.

- Mechanism of Action : Upon phage infection, bacteria synthesize this compound and cyclic UMP through specific enzymes known as pyrimidine cyclases. These cyclic nucleotides activate immune effectors that facilitate an abortive infection response, which involves membrane impairment and depletion of cellular NAD+ levels .

- Case Study : A study demonstrated that the production of this compound is triggered by phage infection, leading to the activation of a family of immune proteins that execute antiviral responses. The crystal structure of the uridylate cyclase enzyme revealed insights into the selectivity for pyrimidines as substrates for cyclization .

Cellular Signaling and Physiological Functions

This compound is involved in various physiological processes beyond bacterial immunity. Its role as a signaling molecule has been explored in different contexts.

- Cell Proliferation : Research has shown that the addition of this compound to synchronized L1210 cells resulted in a significant increase in mitotic activity. This suggests a potential role for this compound in regulating cell cycle progression .

- Comparison with Other Cyclic Nucleotides : While cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are well-established second messengers, this compound's functions have remained less understood until recent discoveries highlighted its importance .

Therapeutic Potential

The therapeutic implications of this compound are being investigated, particularly in the context of enhancing bacterial resistance to phages and other pathogens.

- Antiviral Strategies : The understanding of how this compound mediates immune responses opens avenues for developing antiviral strategies that exploit these signaling pathways. By enhancing the production or signaling pathways of this compound, it may be possible to bolster bacterial defenses against viral threats .

Data Table: Summary of Research Findings on this compound

Mécanisme D'action

Cyclic CMP exerts its effects by acting as a secondary messenger in cellular signaling pathways. Upon synthesis by cytidylyl cyclase enzymes, this compound activates specific protein kinases and other signaling molecules, leading to a cascade of cellular responses . In bacterial systems, this compound is involved in activating immune effectors that execute antiviral responses .

Comparaison Avec Des Composés Similaires

Le CMP cyclique est similaire à d'autres nucléotides cycliques tels que l'adénosine monophosphate cyclique et la guanosine monophosphate cyclique. Il est unique en son rôle spécifique dans l'immunité bactérienne et sa découverte relativement récente en tant que second messager . D'autres composés similaires comprennent le monophosphate cyclique d'uridine, qui fonctionne également comme un second messager dans les systèmes bactériens .

Activité Biologique

Cyclic cytidine monophosphate (cCMP) is a cyclic nucleotide that has garnered attention as a potential second messenger in various biological processes. While cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are well-established in cellular signaling, the role of cCMP has only recently begun to be elucidated. Research indicates that cCMP, alongside its counterpart cyclic uridine monophosphate (cUMP), plays a significant role in bacterial immunity and potentially in other cellular processes.

- Bacterial Immunity : Recent studies have demonstrated that cCMP functions as a second messenger in bacterial systems, particularly in response to viral infections. For instance, a study identified bacterial pyrimidine cyclases that synthesize cCMP and cUMP upon phage infection, activating immune responses against these viral threats. This activation is critical for the survival of bacteria under phage attack, showcasing the protective role of cyclic pyrimidines in prokaryotes .

- Cellular Signaling : In mammalian tissues, cCMP formation is influenced by various factors including pH, temperature, and the presence of metal ions like manganese and iron. This suggests that cCMP may also participate in signaling pathways within eukaryotic cells, although its precise roles remain less understood compared to cAMP and cGMP .

- Comparison with Other Cyclic Nucleotides : While cAMP and cGMP are known to regulate numerous physiological processes such as vasodilation and gene expression, cCMP's involvement appears more specialized, particularly in immune responses. Research shows that under conditions of cellular stress or growth arrest, levels of cCMP decrease preferentially compared to other cyclic nucleotides, indicating its potential regulatory roles during specific cellular states .

Study 1: Bacterial Response to Phage Infection

- Objective : To investigate the role of cCMP in bacterial immunity.

- Findings : The study found that upon phage infection, levels of cCMP increased significantly in E. coli cells expressing the PycC cyclase protein. This increase was not observed in control cells lacking this enzyme, underscoring the importance of cCMP in mediating antiviral responses .

Study 2: Cyclic Nucleotide Dynamics

- Objective : To compare the dynamics of various cyclic nucleotides during cellular stress.

- Findings : Using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), researchers detected varying concentrations of cCMP and cUMP across different cell types under stress conditions. Notably, both cyclic pyrimidines showed decreased levels compared to their adenine and guanine counterparts during growth arrest .

Data Table: Summary of Key Findings on this compound

Propriétés

IUPAC Name |

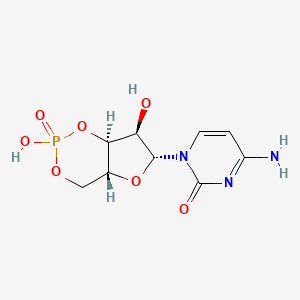

1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPTXJJVVDAEMW-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54925-33-6 (mono-hydrochloride salt) | |

| Record name | Cyclic CMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10957571 | |

| Record name | 2,7-Dihydroxy-6-(2-hydroxy-4-iminopyrimidin-1(4H)-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3616-08-8 | |

| Record name | Cyclic CMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic CMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dihydroxy-6-(2-hydroxy-4-iminopyrimidin-1(4H)-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.